molecular formula C10H14O2 B12885269 1-(2,4,5,6,7,7a-Hexahydrobenzofuran-3-yl)ethanone

1-(2,4,5,6,7,7a-Hexahydrobenzofuran-3-yl)ethanone

Cat. No.: B12885269
M. Wt: 166.22 g/mol
InChI Key: HWPRXTJOXHVIOG-UHFFFAOYSA-N
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Description

1-(2,4,5,6,7,7a-Hexahydrobenzofuran-3-yl)ethanone is an organic compound with the molecular formula C10H16O. . This compound is characterized by its hexahydrobenzofuran ring structure, which is a partially saturated benzofuran ring, and an ethanone group attached to it. It is a clear, almost colorless liquid with a herbal dill-like aroma .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4,5,6,7,7a-Hexahydrobenzofuran-3-yl)ethanone can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the cyclization of 2,3-dimethyl-1,3-butadiene with ethyl vinyl ether in the presence of a Lewis acid catalyst can yield the desired compound .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale cyclization reactions using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(2,4,5,6,7,7a-Hexahydrobenzofuran-3-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(2,4,5,6,7,7a-Hexahydrobenzofuran-3-yl)ethanone has various applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new pharmaceuticals.

    Industry: Utilized in the flavor and fragrance industry due to its dill-like aroma.

Mechanism of Action

The mechanism of action of 1-(2,4,5,6,7,7a-Hexahydrobenzofuran-3-yl)ethanone involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes or inhibit key enzymes involved in microbial metabolism. The compound’s anti-inflammatory effects could be related to its interaction with inflammatory mediators and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2,4,5,6,7,7a-Hexahydrobenzofuran-3-yl)ethanone is unique due to its specific combination of a hexahydrobenzofuran ring and an ethanone group, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its applications in multiple fields highlight its significance .

Properties

Molecular Formula

C10H14O2

Molecular Weight

166.22 g/mol

IUPAC Name

1-(2,4,5,6,7,7a-hexahydro-1-benzofuran-3-yl)ethanone

InChI

InChI=1S/C10H14O2/c1-7(11)9-6-12-10-5-3-2-4-8(9)10/h10H,2-6H2,1H3

InChI Key

HWPRXTJOXHVIOG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C2CCCCC2OC1

Origin of Product

United States

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